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Introduction

3-Hydroxy-2-nitropyridine is a versatile heterocyclic organic compound that serves as a
crucial building block in the synthesis of a wide array of complex molecules, particularly in the
pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring
substituted with both a hydroxyl and a nitro group, provides two reactive sites for further
functionalization. The electron-withdrawing nature of the nitro group influences the reactivity of
the pyridine ring and the acidity of the hydroxyl group, making it a unique synthon for medicinal
chemistry.[1] This document provides detailed application notes and experimental protocols for
the use of 3-hydroxy-2-nitropyridine in various organic synthesis reactions.

Physical and Chemical Properties

3-Hydroxy-2-nitropyridine is a crystalline solid, typically appearing as pale yellow to light
brown crystals.[1] It is sparingly soluble in water but shows better solubility in organic solvents
such as alcohols and ethers. The presence of both a hydrogen bond donor (hydroxyl group)

© 2026 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b127853#bc-rfq
https://www.benchchem.com/product/b127853/docs?utm_src=pdf-body#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.jk-sci.com/blogs/resource-center/williamson-ether-synthesis
https://www.jk-sci.com/blogs/resource-center/williamson-ether-synthesis
https://www.benchchem.com/product/b127853/docs?utm_src=pdf-body#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.benchchem.com/product/b127853/docs?utm_src=pdf-body#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.jk-sci.com/blogs/resource-center/williamson-ether-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

and acceptor (nitro group and pyridine nitrogen) allows for the formation of various
intermolecular interactions.

Property Value Reference

Molecular Formula CsHaN20s3 --INVALID-LINK--
Molecular Weight 140.10 g/mol --INVALID-LINK--
Melting Point 69-71 °C (lit.) --INVALID-LINK--

Pale yellow to light brown
Appearance i ) --INVALID-LINK--
crystalline solid

CAS Number 15128-82-2 --INVALID-LINK--

Safety Information

3-Hydroxy-2-nitropyridine is an irritant and should be handled with appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin,
eye, and respiratory irritation.[1] All manipulations should be performed in a well-ventilated
fume hood.

Synthesis of 3-Hydroxy-2-nitropyridine

There are several reported methods for the synthesis of 3-hydroxy-2-nitropyridine, with the
nitration of 3-hydroxypyridine being the most common approach. Traditional methods involving
mixed acids (concentrated sulfuric and nitric acid) are effective but pose environmental and
corrosion concerns.[2] Milder and higher-yielding methods have been developed.

Protocol 1: Nitration using Potassium Nitrate and Acetic
Anhydride

This method offers a high yield and avoids the use of strong mineral acids for nitration.[3][4]

Reaction:
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Caption: Synthesis of 3-Hydroxy-2-nitropyridine.

Materials:

e 3-Hydroxypyridine

o Potassium nitrate (KNO3)

o Acetic anhydride (Acz20)

» Ethyl acetate

o Saturated sodium hydroxide (NaOH) solution

¢ Anhydrous magnesium sulfate (MgSOQOa)

o Activated carbon

Procedure:

e To a 250 mL three-necked flask, add 3-hydroxypyridine (10 g), ethyl acetate (80 mL),
potassium nitrate (4.2 g), and acetic anhydride (21 mL).[3]

» Heat the mixture to 45°C with magnetic stirring. Monitor the reaction progress by TLC.

o After the reaction is complete, cool the mixture to room temperature and filter by suction.

o Wash the filter cake with a small amount of ethyl acetate (1-2 times).

» Take the filtrate and adjust the pH to neutral with a saturated NaOH solution.

o Extract the aqueous layer with ethyl acetate (3-4 times).
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» Combine the organic extracts, add activated carbon, and heat at reflux for 1 hour.
e Cool the mixture and filter.

» Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary
evaporator.

e Dry the resulting solid in a vacuum oven to obtain 3-hydroxy-2-nitropyridine.

Quantitative Data:

Starting Material Product Yield Reference

3-Hydroxypyridine (10  3-Hydroxy-2-
yeroxypyridine (10 3-Hydroxy 81% (11.9 g) 3]
Q) nitropyridine

3-Hydroxypyridine (50  3-Hydroxy-2-
ydroxypy ( _ y _ y 90% (66 g) [5]
0) nitropyridine

Applications in Organic Synthesis

3-Hydroxy-2-nitropyridine is a valuable intermediate for the synthesis of more complex
molecules due to its two reactive functional groups. The hydroxyl group can undergo O-
alkylation, esterification, and conversion to a sulfonate ester. The nitro group can be reduced to
an amino group, which can then participate in a variety of coupling reactions.

Intermediate in the Synthesis of Crizotinib

3-Hydroxy-2-nitropyridine is a key precursor in the synthesis of Crizotinib, a multi-target
tyrosine kinase inhibitor.[2] The synthesis involves a Mitsunobu reaction to introduce a chiral
side chain, followed by the reduction of the nitro group.

Experimental Workflow:
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Mitsunobu Reaction
(PPhs, DIAD)

O-Alkylation

[3-[(1R)-1-(2,6-DichIoro-3-fluorophenyl)ethoxy]-z-nitropyridine}

Reduction
(Hz2, Sponge Nickel)

Nitro Group Reduction

[3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine)

Click to download full resolution via product page
Caption: Synthesis of a Crizotinib intermediate.
Procedure:

 In areactor, dissolve 3-hydroxy-2-nitropyridine (33.2 kg, 236.7 mol) in toluene (383.5 L) at
20°C.

e Add the chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (49 kg, 234.4 mol), to the
solution.

© 2026 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b127853/docs?utm_src=pdf-body-img#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.benchchem.com/product/b127853/docs?utm_src=pdf-body#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Add triphenylphosphine (70.1 kg, 267.2 mol) and cool the resulting solution to -15°C.

e Add a solution of diisopropylazodicarboxylate (DIAD) (55 kg, 271.9 mol) in toluene (70.7 L)
over 195 minutes, maintaining the temperature between -20°C and -10°C.

o After the addition is complete, the reaction mixture contains 3-[(1R)-1-(2,6-dichloro-3-
fluorophenyl)ethoxy]-2-nitropyridine.

Procedure:

» To a nitrogen-inerted reactor, add sponge nickel (2 kg), methanol (221 L), and the
nitropyridine product from the previous step (33.4 kg, 101 mol).

o Set the temperature to 25°C and apply hydrogen pressure at 1.2 barg until the initial
exotherm subsides.

 Increase the temperature to 50°C.

o Gradually increase the hydrogen pressure to 3.5 barg and agitate the reaction until hydrogen
uptake ceases, indicating the completion of the reaction to form 3-[(1R)-1-(2,6-dichloro-3-
fluorophenyl)ethoxy]pyridin-2-amine.

Quantitative Data for Crizotinib Intermediate Synthesis:

. Starting .
Reaction Step . Product Reagents Conditions
Material
3-[(1R)-1-(2,6- (S)-1-(2,6-
] Dichloro-3- dichloro-3-
Mitsunobu 3-Hydroxy-2-
] ) o fluorophenyl)etho  fluorophenyl)etha -15°C to -10°C
Reaction nitropyridine
xy]-2- nol, PPhs, DIAD,
nitropyridine Toluene
3-[(1R)-1-(2,6- 3-[(1R)-1-(2,6-
Dichloro-3- Dichloro-3-
] ) Hz2, Sponge 50°C, 3.5 barg
Nitro Reduction fluorophenyl)etho  fluorophenyl)etho )
o Nickel, Methanol  H:
xy]-2- xylpyridin-2-
nitropyridine amine
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Synthesis of Sulfonate Esters

The hydroxyl group of 3-hydroxy-2-nitropyridine can be converted to a sulfonate ester, which
is an excellent leaving group in nucleophilic substitution reactions. This transformation is key to
synthesizing novel sulfonates that have shown potential as inhibitors of cell proliferation and
tubulin polymerization.[6][7]

Reaction Pathway:

Tosyl Chloride
Pyridine, DCM

3-Hydroxy-2-nitropyridine P 3-(Tosyloxy)-2-nitropyridine

Click to download full resolution via product page

Caption: O-Sulfonylation of 3-Hydroxy-2-nitropyridine.

This protocol is a general procedure for the tosylation of alcohols and can be adapted for 3-
hydroxy-2-nitropyridine.

Materials:

3-Hydroxy-2-nitropyridine

e p-Toluenesulfonyl chloride (Tosyl chloride)
e Pyridine or Triethylamine

¢ Dichloromethane (DCM)

o Water

 Brine solution

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:
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» Dissolve 3-hydroxy-2-nitropyridine (1 eq.) in dry DCM (10 volumes) in a round-bottom flask
at 0°C.

e Add pyridine or triethylamine (1.5 eq.).

e Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise and stir the reaction at 0°C for 4 hours.
If the reaction is slow, allow it to warm to room temperature and stir for an additional 2 hours.

e Monitor the reaction by TLC.
e Upon completion, dilute the reaction mixture with water and separate the layers.
o Extract the aqueous layer with DCM.

» Combine the organic layers and wash successively with water (2 x 10 volumes) and brine
solution.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the desired 3-(tosyloxy)-2-nitropyridine.

O-Alkylation Reactions (Williamson Ether Synthesis)

The hydroxyl group of 3-hydroxy-2-nitropyridine can be deprotonated with a base to form an
alkoxide, which can then react with an alkyl halide to form an ether. This classic Williamson
ether synthesis provides a straightforward method for introducing various alkyl groups at the 3-
position.

Logical Relationship:
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Starting Materials

[3-Hydroxy—2-nitropyridine) Base (e.g., K2CO3) ) [Alkyl Halide (e.g., CHsl) )

\ Rea v:tion /

(Williamson Ether Synthesis

3-Alkoxy-2-nitropyridine

Click to download full resolution via product page

Caption: Williamson Ether Synthesis of 3-Hydroxy-2-nitropyridine.

This protocol is a general procedure for the Williamson ether synthesis and can be applied to
the methylation of 3-hydroxy-2-nitropyridine.

Materials:

3-Hydroxy-2-nitropyridine

Methyl iodide (CHsl)

Potassium carbonate (K2COs)

Acetone or Dimethylformamide (DMF)
Procedure:

e To a solution of 3-hydroxy-2-nitropyridine (1 eq.) in acetone or DMF, add potassium
carbonate (1.5 - 2 eq.).

 Stir the mixture at room temperature for 30 minutes.
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e Add methyl iodide (1.2 eq.) dropwise to the suspension.

» Heat the reaction mixture to reflux (for acetone) or 50-60°C (for DMF) and stir for several
hours until the starting material is consumed (monitor by TLC).

 After the reaction is complete, cool the mixture to room temperature and filter off the
inorganic salts.

» Concentrate the filtrate under reduced pressure.

» Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to
remove any remaining salts.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-
methoxy-2-nitropyridine.

Conclusion

3-Hydroxy-2-nitropyridine is a highly valuable and versatile building block in organic
synthesis. Its utility is demonstrated in the synthesis of complex pharmaceutical agents like
Crizotinib and in the preparation of novel bioactive compounds. The protocols provided herein
offer a starting point for researchers to explore the rich chemistry of this important heterocyclic
intermediate. The dual functionality of the hydroxyl and nitro groups allows for a wide range of
synthetic transformations, making it an indispensable tool for the modern synthetic chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://www.researchgate.net/figure/Synthesis-of-3-nitropyridine-III_fig1_225610207
https://scispace.com/pdf/treatment-of-alcohols-with-tosyl-chloride-does-not-always-2793zy8uzv.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6145215.htm
https://commonchemistry.cas.org/detail?cas_rn=15128-82-2
https://www.benchchem.com/product/b127853/docs#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.benchchem.com/product/b127853/docs#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.benchchem.com/product/b127853/docs#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.benchchem.com/product/b127853/docs#application-notes-and-protocols-3-hydroxy-2-nitropyridine-in-organic-synthesis
https://www.benchchem.com/product/b127853?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

